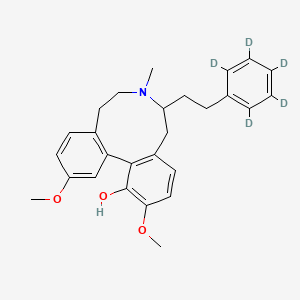

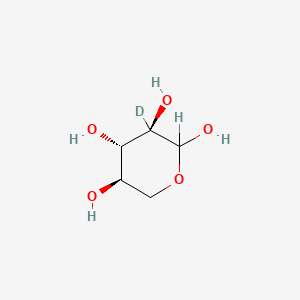

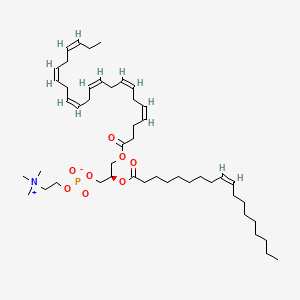

![molecular formula C19H28ClN3O3 B584148 Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1797008-41-3](/img/structure/B584148.png)

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a chemical compound with the molecular formula C19H28ClN3O3 . It is related to the compound known as Bilastine, which is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .

Synthesis Analysis

The synthesis of related compounds involves the reaction of a benzimidazole intermediate with a tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide an oxazole-protected compound . The specific synthesis process for Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is represented by its molecular formula, C19H28ClN3O3 . Detailed structural analysis is not available in the retrieved resources.Aplicaciones Científicas De Investigación

Interleukin-5 Inhibition

Benzimidazole analogs, including those similar to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have shown significant inhibitory activity against interleukin-5 (IL-5). These compounds, such as 2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol, exhibit potent IL-5 inhibition and possess hydroxyethylaminomethyl groups crucial for this activity (Boggu, Kim, & Jung, 2019).

Neuroexcitant Analog Synthesis

In the synthesis of neuroexcitant compounds, analogs related to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate have been explored. For instance, the enantioselective synthesis of ATPA, an analogue of neuroexcitant AMPA, has been achieved using intermediates similar to the mentioned compound (Pajouhesh et al., 2000).

Antifungal Properties

Certain benzimidazole derivatives, akin to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have demonstrated effectiveness against Candida albicans. These compounds, such as (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, exhibit potent antifungal activity, suggesting potential use in new antifungal developments (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Tuberculostatic Activity

Modifications of benzimidazole compounds, including those structurally related to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have been investigated for tuberculostatic activity. Alkylation of 2-(trifluoromethyl)-1H-benzimidazole has led to compounds with moderate tuberculostatic properties, highlighting the potential of these compounds in tuberculosis research (Shchegol'kov et al., 2013).

Antiprotozoal Activity

4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates, compounds with similarities to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have been synthesized and evaluated for their antiprotozoal activity. These compounds show promising results against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential in antiprotozoal drug development (Weis et al., 2014).

Propiedades

IUPAC Name |

propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3O3/c1-14(2)26-19(25)6-4-5-18-21-16-13-15(7-8-17(16)22(18)3)23(10-9-20)11-12-24/h7-8,13-14,24H,4-6,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWLXAXYEAACJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

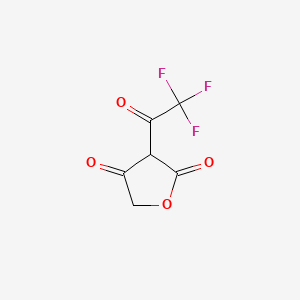

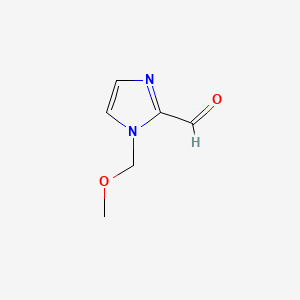

![D-[5-13C]Xylose](/img/structure/B584065.png)

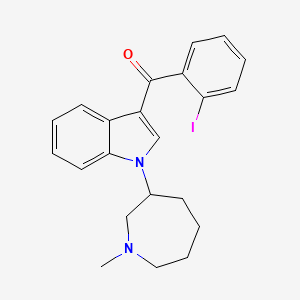

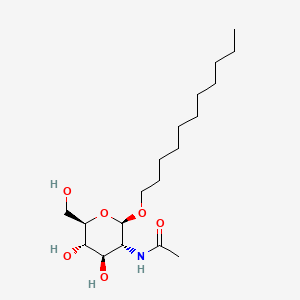

![D-[1,2-13C2]xylose](/img/structure/B584070.png)

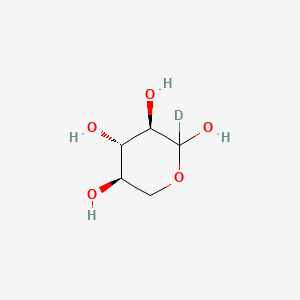

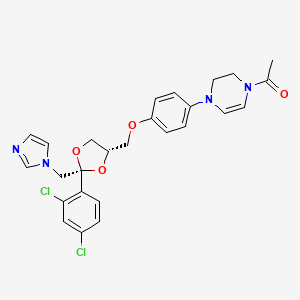

![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)